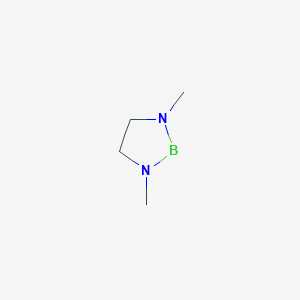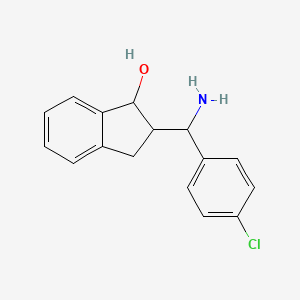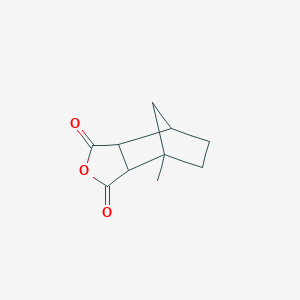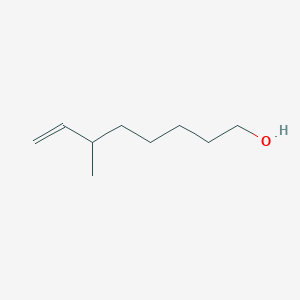
6-Methyloct-7-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond between the seventh and eighth carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is often used in various chemical and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyloct-7-en-1-ol can be synthesized through several methods. One common approach involves the coupling of methallyl chloride with a Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol. This reaction produces the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol, which can then be subjected to ozonolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 6-Methyloct-7-enal (an aldehyde) or 6-Methyloct-7-en-2-one (a ketone).
Reduction: 6-Methyloctan-1-ol (a saturated alcohol).
Substitution: 6-Methyloct-7-en-1-chloride.
Scientific Research Applications
6-Methyloct-7-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a pheromone analog.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Methyloct-7-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may act on olfactory receptors, influencing behavior and communication in insects. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Another alcohol with a similar structure but different substitution pattern.
6-Methyloct-1-en-7-yne: Contains a triple bond instead of a double bond.
2,4,7-Trimethyloct-6-en-1-ol: A fragrance ingredient with a similar backbone but additional methyl groups.
Uniqueness
6-Methyloct-7-en-1-ol is unique due to its specific placement of the double bond and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and as a research tool in studying biological processes.
Properties
CAS No. |
36727-36-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
6-methyloct-7-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
PSMYVXFLNIFZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



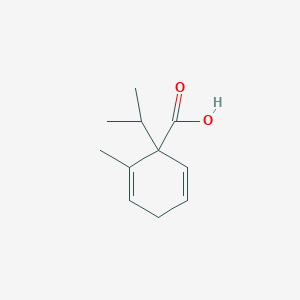

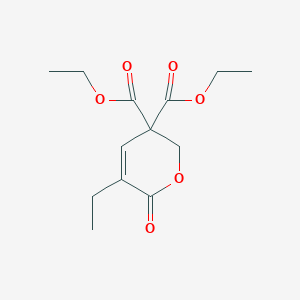

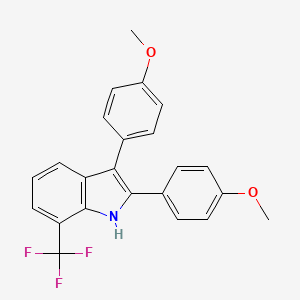

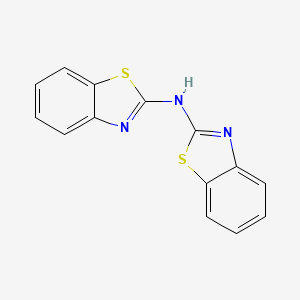
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
